molecular formula C23H22O5 B1244877 brasixanthone B

brasixanthone B

Cat. No. B1244877
M. Wt: 378.4 g/mol
InChI Key: BFPCRQCNDMJVOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasixanthone B is a member of the class of pyranoxanthones that is 2H,6H-pyrano[3,2-b]xanthen-6-one substituted by hydroxy, geminal methyl and a prenyl group at positions 5, 8, 2 and 12 respectively. It is isolated from the stem bark of Calophyllum brasiliense and exhibits significant inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate induced Epstein-Barr virus early antigen activation in Raji cells. It has a role as a metabolite and an antineoplastic agent. It is a member of pyranoxanthones and a polyphenol.

Scientific Research Applications

Crystal Structure and Characterization

  • Brasixanthone B, a natural xanthone isolated from Calophyllum gracilentum, is characterized by its unique crystal structure. It features a xanthone skeleton with three fused six-membered rings, an additional fused pyrano ring, and a 3-methylbut-2-enyl side chain (Seruji et al., 2023).

Isolation and Identification

  • Brasixanthone B is one of seven new xanthones isolated from the stem bark of Calophyllum brasiliensis. This discovery contributes to the understanding of the chemical diversity and potential applications of natural xanthones (Ito et al., 2002).

Role in Traditional Medicine

  • In traditional medicine, xanthones like brasixanthone B, isolated from Calophyllum soulattri, have been used. Their structures are established based on spectral evidence, highlighting their potential medicinal applications (Ee et al., 2011).

Potential Antiviral Properties

  • Brasixanthone B, among other natural xanthone compounds, shows promise as potential antiviral agents. Molecular docking and dynamics simulations suggest their efficacy against SARS-CoV-2, indicating potential applications in treating COVID-19 (Sk et al., 2020).

Cytotoxicity Studies

  • The cytotoxicity screening of xanthones, including brasixanthone B, from Calophyllum inophyllum and Calophyllum soulattri, has shown promising activities against various human cancer cell lines. This suggests their potential in developing cancer therapeutics (Mah et al., 2015).

properties

Product Name

brasixanthone B

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

5,8-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C23H22O5/c1-12(2)5-7-15-21-14(9-10-23(3,4)28-21)19(25)18-20(26)16-11-13(24)6-8-17(16)27-22(15)18/h5-6,8-11,24-25H,7H2,1-4H3

InChI Key

BFPCRQCNDMJVOT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=C(C=C4)O)O)C=CC(O2)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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